(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate
Description
This compound is a structurally complex polycyclic molecule featuring a spiro[piperidine-pentacyclic] core. Its key structural elements include:
- Spiro junction: Connects a pentacyclic system (with fused oxa- and aza-rings) to a piperidine ring .
- Substituents: Multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups, along with a propyl chain at the 1'-position of the piperidine ring.
- Functional groups: Two ketone (-C=O) groups and an acetate ester at the 13-position .
Properties
Molecular Formula |
C45H60N4O11 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
(2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56) |
InChI Key |
HEBPDPKBORJVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis is characterized by:
- Construction of the spirocyclic pentacyclic core : This involves assembling fused oxa- and aza-rings through cyclization reactions, often employing intramolecular nucleophilic substitutions or cycloadditions.
- Introduction of multiple methyl and hydroxyl substituents : Achieved via regioselective methylation and hydroxylation steps using methylating agents and controlled oxidation.
- Installation of methoxy and acetate functional groups : Methoxy groups are introduced via methylation of hydroxyl precursors, while the acetate ester is formed through selective acetylation of a hydroxyl group.
- Incorporation of the 1'-propyl substituent on the piperidine ring : This is typically installed via alkylation reactions using alkyl halides under basic conditions.
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Transformation |
|---|---|---|---|
| 1 | Core assembly | Cyclization via intramolecular nucleophilic substitution; acidic or basic catalysis | Formation of the spiro-pentacyclic framework |
| 2 | Hydroxylation | Controlled oxidation (e.g., osmium tetroxide, m-CPBA) | Introduction of hydroxyl groups at specific positions |
| 3 | Methylation | Methyl iodide (CH3I) or dimethyl sulfate in presence of base (e.g., K2CO3) | Conversion of hydroxyl groups to methoxy substituents |
| 4 | Acetylation | Acetic anhydride (Ac2O) with pyridine catalyst | Formation of acetate ester at the 13-position hydroxyl |
| 5 | Alkylation | Propyl bromide or chloride with base (NaH, K2CO3) | Installation of 1'-propyl substituent on piperidine nitrogen |
| 6 | Oxidation | Chromium trioxide (CrO3) or potassium permanganate (KMnO4) | Formation of ketone groups at 6 and 23 positions |
Industrial Synthesis Considerations
- Scale-up : The synthesis is optimized for yield and purity using continuous flow reactors to maintain precise temperature and reaction time control.
- Purification : Multi-step chromatographic techniques (e.g., reverse-phase HPLC) and crystallization are employed to isolate the target compound with >98% purity.
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysts ensures the correct stereochemistry at multiple chiral centers.
- Environmental and safety aspects : Green chemistry principles are applied by minimizing toxic reagents and solvents, and by recycling catalysts.
Analytical Characterization of the Compound
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula (C45H60N4O11) and isotopic pattern | Molecular weight confirmed at 833.0 g/mol |
| Multidimensional Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) | Structural elucidation and stereochemistry | Detailed assignment of protons and carbons in the spirocyclic framework |
| X-ray Crystallography | Absolute stereochemistry and 3D structure confirmation | Verified spiro-piperidine core and substituent orientations |
| High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD) | Purity assessment | Purity >98% achieved in final product |
Reaction Mechanisms and Chemical Transformations
Oxidation and Reduction Reactions
- Oxidation : Key step for ketone formation at positions 6 and 23, typically using CrO3 or KMnO4 under controlled conditions to avoid overoxidation.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used in intermediate steps to reduce carbonyl groups to hydroxyls for subsequent functionalization.
Substitution Reactions
- Hydroxyl groups are selectively methylated to methoxy groups using methylating agents.
- Acetylation of hydroxyl groups is performed with acetic anhydride to form esters, enhancing compound stability and modifying solubility.
Research Discoveries and Applications Related to Preparation
- Stereochemical complexity demands precise synthetic control; recent advances in asymmetric catalysis have improved yields and selectivity.
- Computational modeling (DFT calculations) aids in predicting regioselectivity and reaction pathways, reducing trial-and-error in synthesis design.
- Continuous flow synthesis has been demonstrated to enhance reproducibility and scalability for similar complex spirocyclic compounds.
- Functional group tolerance studies show that mild oxidation and methylation conditions preserve the integrity of sensitive moieties.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core framework synthesis | Intramolecular cyclization under acidic/basic catalysis |
| Hydroxylation | Osmium tetroxide or m-CPBA oxidation |
| Methylation | CH3I or dimethyl sulfate with base |
| Acetylation | Acetic anhydride with pyridine |
| Alkylation | Propyl halide with NaH or K2CO3 |
| Oxidation | CrO3 or KMnO4 for ketone formation |
| Purification | Reverse-phase HPLC, crystallization |
| Stereochemical control | Chiral auxiliaries, asymmetric catalysts |
| Scale-up | Continuous flow reactors |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another, such as the substitution of a hydroxyl group with a methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Methanol (CH₃OH), hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional hydroxyl or carbonyl groups, while reduction reactions may produce alcohols.
Scientific Research Applications
The compound (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate is a complex organic molecule featuring multiple hydroxyl groups and a unique spirocyclic structure. Its extensive molecular framework incorporates various functional groups, including methoxy and acetate moieties, and a triazapentacyclic core. This structural complexity suggests its potential for diverse biological interactions and applications in medicinal chemistry.
Potential Applications
The unique structure of the compound suggests several potential applications:
- Drug Design: The triazapentacyclic structure may confer specific interactions that could be beneficial in drug design.
- Biological Interactions: Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. The presence of multiple hydroxyl groups enhances hydrogen bonding capabilities, potentially leading to increased binding affinity with biological targets such as enzymes or receptors.
- Therapeutic Applications: Interaction studies are crucial for understanding how this compound behaves in biological systems and will help elucidate the compound's potential therapeutic applications.
Several compounds share structural characteristics with the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine ring; used as mGluR5 antagonist | Neuroprotective effects |
| Pyrazine Derivatives | Similar heterocyclic structure; known for antimicrobial properties | Antimicrobial activity |
| Benzodiazepines | Flat aromatic ring systems; act on GABA receptors | Anxiolytic effects |
The uniqueness of the target compound lies in its complex spirocyclic structure combined with multiple functional groups that may enhance its binding properties compared to these simpler analogs.
Mechanism of Action
The mechanism of action of (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1’-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4’-piperidine]-13-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of polyoxygenated, nitrogen-containing polycycles. Key analogues include:
*Molecular formula inferred from analogues: ~C₄₇H₆₅N₃O₁₄.
Physicochemical Properties
- Solubility : The target compound’s multiple hydroxyl and ketone groups enhance water solubility compared to Rifaximin (logP ~2.5) but may be offset by the hydrophobic heptamethyl and propyl groups .
- Stability : The spiro system and conjugated ketones suggest sensitivity to UV light and oxidative degradation, similar to Rifaximin .
- Stereochemistry : The compound has ≥9 defined stereocenters, making synthetic reproducibility challenging compared to simpler analogues like salternamide E (marine-derived polycycles with 4–5 stereocenters) .
Pharmacological and Toxicological Profiles
- Antimicrobial activity : Rifaximin’s efficacy against E. coli and Clostridium difficile is attributed to its pentacyclic core and methoxy groups . The target compound’s additional hydroxyl groups may broaden its spectrum but increase metabolic clearance.
- Toxicity : Methyl and propyl groups in the target compound could elevate hepatotoxicity risks compared to Rifaximin, which has a well-tolerated profile .
- Metabolism : The acetate ester at position 13 is likely hydrolyzed in vivo to a carboxylic acid, as seen in related spiropiperidine metabolites .
Research Findings and Challenges
- Synthetic accessibility : The compound’s intricate stereochemistry and pentacyclic core make total synthesis prohibitively complex. Semi-synthetic modification of Rifaximin-like precursors is a more feasible route .
- Bioactivity gaps: No direct in vitro or in vivo data exist for the target compound. However, marine actinomycete-derived analogues (e.g., salternamides) show antitumor activity via similar mechanisms .
- Computational predictions : Molecular descriptors (van der Waals volume, polar surface area) suggest moderate blood-brain barrier penetration, unlike Rifaximin, which is confined to the gut .
Biological Activity
The compound (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its biological properties based on existing literature and preliminary studies.
Structural Characteristics
The compound is characterized by:
- Multiple Hydroxyl Groups : These enhance hydrogen bonding capabilities which may increase binding affinity to biological targets.
- Spiro Structure : The spirocyclic framework contributes to its potential interactions with various biomolecules.
- Triazapentacyclic Core : This feature may provide specific interactions that are beneficial in drug design.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of hydroxyl groups is known to enhance the antibacterial activity of various compounds by increasing their solubility and interaction with microbial membranes.
Antioxidant Properties
Compounds with multiple hydroxyl groups often exhibit antioxidant activity due to their ability to donate electrons and neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
The complex structure may allow the compound to act as an enzyme inhibitor. Similar compounds have shown efficacy in inhibiting enzymes involved in various metabolic pathways.
Comparative Analysis
A comparative analysis of structurally similar compounds provides insights into the potential biological activities of the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine ring; used as mGluR5 antagonist | Neuroprotective effects |
| Pyrazine Derivatives | Similar heterocyclic structure; known for antimicrobial properties | Antimicrobial activity |
| Benzodiazepines | Flat aromatic ring systems; act on GABA receptors | Anxiolytic effects |
The uniqueness of the target compound lies in its complex spirocyclic structure combined with multiple functional groups that may enhance its binding properties compared to these simpler analogs .
Q & A
Basic: How can researchers design a synthesis route for this compound, considering its stereochemical complexity and regioselectivity challenges?
Methodological Answer:
The synthesis route should prioritize stereochemical control through chiral auxiliaries or asymmetric catalysis, guided by the compound's IUPAC-defined stereocenters . For regioselective functionalization, coupling agents like DCC/DMAP (used in similar heterocyclic systems) can mitigate undesired side reactions during esterification or amidation steps . Computational tools (e.g., DFT calculations) can predict regioselectivity outcomes by analyzing electron density distributions in the pentacyclic core . Pilot small-scale reactions with NMR monitoring are critical to validate intermediates.
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and detects isotopic patterns.
- Multidimensional NMR (¹H, ¹³C, COSY, HSQC): Resolves overlapping signals in the polycyclic structure, with DEPT-135 clarifying quaternary carbons .
- X-ray Crystallography: Essential for absolute stereochemical confirmation, particularly for the spiro-piperidine moiety .
- HPLC-PDA/ELSD: Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients, validated against pharmacopeial standards .
Advanced: How should researchers address contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives from assay-specific artifacts.
- Computational Integration: Apply AI-driven meta-analysis to identify confounding variables (e.g., solvent polarity, cell line variability) in published datasets .
- Mechanistic Profiling: Use molecular dynamics simulations to assess target binding under varying pH/temperature conditions, aligning with in vitro findings .
Advanced: What strategies optimize purification of this compound given its low solubility and propensity for aggregation?
Methodological Answer:
- Solvent Screening: Employ Hansen solubility parameters to identify co-solvents (e.g., DMSO/THF mixtures) that enhance solubility without degrading labile groups like the tetrahydroxy motifs .
- Membrane Technologies: Tangential flow filtration (TFF) can concentrate the compound while removing low-MW impurities .
- Crystallization Optimization: Use microbatch under-oil crystallization with PEG-based precipitants, monitoring via Raman spectroscopy to track polymorph formation .
Advanced: How can theoretical frameworks (e.g., molecular orbital theory) guide the study of its photochemical reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Predict sites of photochemical reactivity (e.g., the dioxo groups) by calculating HOMO-LUMO gaps using Gaussian or ORCA software .
- COMSOL Multiphysics Integration: Model UV-vis excitation profiles and simulate energy transfer pathways in the pentacyclic system .
- Experimental Correlates: Validate predictions via time-resolved fluorescence quenching assays under controlled light wavelengths .
Advanced: What methodologies assess the compound’s stability under extreme pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours, monitoring degradation via UPLC-MS .
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data, identifying degradation pathways (e.g., hydrolysis of the acetate group) .
- Solid-State Stability: Use dynamic vapor sorption (DVS) to assess hygroscopicity and its impact on crystallinity .
Advanced: How can researchers resolve spectral overlaps in NMR caused by the compound’s heptamethyl groups?
Methodological Answer:
- Selective Isotopic Labeling: Introduce ¹³C at specific methyl positions (e.g., C7 or C22) to isolate signals in crowded regions .
- Ultra-High-Field NMR (≥800 MHz): Enhances resolution of methyl proton splitting patterns, particularly in the 0.5–1.5 ppm range .
- NOESY/ROESY: Correlates spatial proximity between methyl groups and adjacent substituents to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
